molecular formula C16H15BrN4S B4796699 2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine CAS No. 587013-20-5

2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B4796699
CAS RN: 587013-20-5
M. Wt: 375.3 g/mol
InChI Key: HKMNPRUZEWRESI-UHFFFAOYSA-N
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Description

2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine can have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of various enzymes that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against various enzymes and pathways, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine. Some possible areas of investigation include:
1. Further studies on its mechanism of action to better understand how it works at the molecular level.
2. Development of new drug candidates based on this compound for the treatment of cancer, inflammation, and other diseases.
3. Investigation of its potential as a diagnostic tool for cancer and other diseases.
4. Studies on its toxicity and safety profile to determine its suitability for use in humans.
5. Exploration of its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a promising chemical compound that has shown potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to have anti-cancer properties. It has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.

properties

IUPAC Name

2-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4S/c1-2-21-15(14-8-3-4-9-18-14)19-20-16(21)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMNPRUZEWRESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

587013-20-5
Record name 3-BROMOBENZYL 4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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